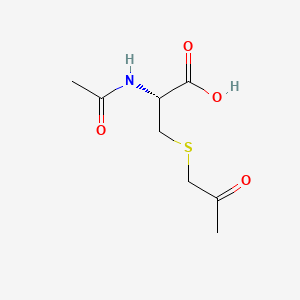

L-Cysteine, N-acetyl-S-(2-oxopropyl)-

Description

BenchChem offers high-quality L-Cysteine, N-acetyl-S-(2-oxopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, N-acetyl-S-(2-oxopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

45122-45-0 |

|---|---|

Molecular Formula |

C8H13NO4S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-oxopropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C8H13NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

JFQPXTZHEPZZHC-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)CSC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)CSCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Overview of L Cysteine, N Acetyl S 2 Oxopropyl in Chemical Biology Research

Contextualization within Endogenous and Exogenous Metabolite Research

L-Cysteine, N-acetyl-S-(2-oxopropyl)- is formed from both internal (endogenous) and external (exogenous) precursors, making it a valuable subject in metabolomics and toxicology.

Endogenous Formation: The body's own metabolic processes can generate reactive electrophiles that require detoxification. For instance, lipid peroxidation, a process of oxidative degradation of lipids, can produce reactive aldehydes. These endogenous compounds can be conjugated with glutathione (B108866) and subsequently metabolized to their corresponding mercapturic acids. chemeurope.com While direct evidence for the endogenous formation of the 2-oxopropyl moiety is specific, the general pathway is a well-established defense mechanism.

Exogenous Formation: The most well-documented origin of L-Cysteine, N-acetyl-S-(2-oxopropyl)- is from exposure to exogenous chemicals. It is recognized as a urinary metabolite of exposure to compounds like propylene (B89431) oxide. Research has also identified related mercapturic acids, such as N-Acetyl-S-(2-carboxypropyl) cysteine, as metabolites originating from the consumption of garlic and onions. phytohub.eu The presence and quantity of specific mercapturic acids in urine can serve as reliable indicators of exposure to their parent compounds. wikipedia.org For example, N-acetyl-S-(3-amino-3-oxopropyl)cysteine is a known metabolite of acrylamide. iarc.fr

The formation pathway from an exogenous electrophile involves several steps:

Glutathione Conjugation: The process begins with the enzymatic conjugation of the electrophilic compound with reduced glutathione (GSH), a reaction often catalyzed by Glutathione S-transferases (GSTs). taylorandfrancis.comwikipedia.org

Peptide Cleavage: The γ-glutamyl and glycinyl residues are sequentially removed from the glutathione conjugate.

Acetylation: The final step is the acetylation of the amino group of the remaining cysteinyl conjugate, forming the mercapturic acid which is then excreted. wikipedia.org

Historical Perspectives on Related Conjugate Studies

The study of mercapturic acids has a long history, dating back to the late 19th century.

1879: The first observation of mercapturic acid formation was reported by Baumann and Preusse, who found that dogs administered bromobenzene (B47551) and chlorobenzene (B131634) excreted S-(bromophenyl)- and S-(chlorophenyl)-mercapturic acids, respectively. umn.edutandfonline.com This discovery marked the beginning of xenobiotic metabolism research. In the same year, Jaffé confirmed this finding with iodobenzene. umn.edu

1884: Baumann later coined the term "acetylcysteine conjugates" for these metabolites. umn.edu

1950s: Significant progress was made in elucidating the pathway. It was discovered that glutathione was the source of the cysteine moiety in mercapturic acids. tandfonline.com Researchers also identified "premercapturic acids," which were acid-labile precursors excreted in urine. tandfonline.com

1960s: The enzymes responsible for the initial conjugation step, the Glutathione S-transferases (GSTs), were discovered and characterized. chemeurope.comtandfonline.com This was a pivotal moment, as it identified the key enzymatic players in this major detoxification pathway. Early work referred to these enzymes as "ligandins" due to their binding capabilities. wikipedia.orgchemeurope.com

1970s: The role of GSTs in detoxifying a wide array of compounds was further established, and methods for assaying their activity, such as using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate, were developed. taylorandfrancis.comchemeurope.com

These historical milestones laid the foundation for modern chemical biology research into specific conjugates like L-Cysteine, N-acetyl-S-(2-oxopropyl)-, allowing scientists to use them as tools to understand metabolic pathways and assess chemical exposures. umn.edu

Synthetic Methodologies and Chemical Derivatization of L Cysteine, N Acetyl S 2 Oxopropyl

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific steps within a chemical synthesis route. In the context of L-Cysteine, N-acetyl-S-(2-oxopropyl)-, the key enzymatic step is the conjugation of glutathione (B108866) (GSH) to an electrophilic precursor, a reaction catalyzed by Glutathione S-transferases (GSTs). wikipedia.orgebi.ac.uk GSTs are a family of enzymes that play a central role in cellular detoxification by catalyzing the nucleophilic attack of the thiol group of GSH on a wide variety of electrophilic substrates. wikipedia.org

The biosynthesis of mercapturic acids like L-Cysteine, N-acetyl-S-(2-oxopropyl)- typically follows a well-defined pathway. First, GSTs catalyze the conjugation of GSH to an electrophilic substrate, such as acrolein or its metabolic precursors. The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the cysteinyl-S-conjugate. Finally, this intermediate is N-acetylated by cysteine-S-conjugate N-acetyltransferase to form the final mercapturic acid product. nih.gov

A chemo-enzymatic strategy to produce L-Cysteine, N-acetyl-S-(2-oxopropyl)- could involve:

Enzymatic Conjugation : Incubating a suitable three-carbon electrophile (e.g., 1-chloro-2-propanone) with glutathione in the presence of a specific Glutathione S-transferase isozyme. wikipedia.orguniprot.org

Chemical or Enzymatic Hydrolysis : Cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate.

Chemical Acetylation : The final N-acetylation of the S-(2-oxopropyl)cysteine intermediate to yield the target molecule.

This approach ensures the correct (L) stereochemistry at the cysteine center, as the enzymes are stereospecific. The strategic integration of enzymatic and chemical steps can streamline the synthesis process. nih.gov

Total Chemical Synthesis Strategies

Total chemical synthesis provides a versatile alternative to enzymatic methods, allowing for greater flexibility in substrate scope and scale. The core of this approach is the reaction between N-acetyl-L-cysteine (NAC) and a suitable electrophilic three-carbon synthon.

The primary reaction for forming the S-C bond is a thia-Michael addition or a nucleophilic substitution. nih.govnih.gov In this reaction, the deprotonated thiol of N-acetyl-L-cysteine acts as a nucleophile, attacking an electrophilic carbon on the propanone precursor. researchgate.net

Stereoselective Synthesis Pathways

The stereochemistry of the final product is determined by the starting material. Since commercially available N-acetylcysteine is typically in the L-form, its use directly leads to the desired L-stereoisomer of the final product. The chirality of the cysteine alpha-carbon is retained throughout the synthesis.

A common pathway involves the reaction of N-acetyl-L-cysteine with 1-chloro-2-propanone (chloroacetone). The reaction proceeds via an SN2 mechanism where the thiolate anion of NAC displaces the chloride ion.

Table 1: Stereoselective Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1 | N-acetyl-L-cysteine | Base (e.g., NaHCO₃, Et₃N) | Water, Alcohol, or mixture | Room Temperature | N-acetyl-L-cysteinate (thiolate) |

| 2 | N-acetyl-L-cysteinate | 1-chloro-2-propanone | Same as above | Room Temperature or gentle heating | L-Cysteine, N-acetyl-S-(2-oxopropyl)- |

This method is straightforward and effectively preserves the stereochemical integrity of the cysteine backbone.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of L-Cysteine, N-acetyl-S-(2-oxopropyl)-. Key parameters to consider include pH, solvent, temperature, and reactant stoichiometry.

pH/Base : The nucleophilic thiol group of N-acetyl-L-cysteine (pKa ~9.5) must be deprotonated to its thiolate form to initiate the reaction. nih.gov Using a suitable base to maintain the pH between 7 and 9 ensures a sufficient concentration of the reactive thiolate without promoting side reactions. Common bases include sodium bicarbonate, sodium acetate, or organic amines like triethylamine. mdpi.comgoogle.com

Solvent : The choice of solvent is critical for dissolving both the polar N-acetyl-L-cysteine and the often less polar electrophile. Mixtures of water and organic solvents like ethanol (B145695) or methanol (B129727) are frequently used. mdpi.com

Temperature : The reaction is typically performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts or degradation of the starting material or product.

Stoichiometry : Using a slight excess of the electrophile can drive the reaction to completion, but this may necessitate more rigorous purification to remove unreacted starting material.

Purification is commonly achieved through recrystallization or column chromatography to isolate the pure product from salts and unreacted reagents. mdpi.com Yields can be significantly improved by carefully controlling these parameters, often reaching over 90% in optimized systems. nih.gov

Preparation of Labeled Analogues for Mechanistic Investigations

To study the metabolic fate, reaction mechanisms, and biological interactions of L-Cysteine, N-acetyl-S-(2-oxopropyl)-, labeled analogues are indispensable tools. These include isotopically labeled compounds for detection by mass spectrometry and NMR, as well as fluorescent or affinity-tagged probes.

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N, ²H)

Isotopically labeled versions of L-Cysteine, N-acetyl-S-(2-oxopropyl)- can be synthesized by incorporating stable isotopes into either the N-acetyl-L-cysteine precursor or the 2-oxopropyl moiety.

Labeling the Cysteine Backbone : Commercially available isotopically labeled N-acetyl-DL-cysteine, such as N-Acetyl-DL-cysteine-2,3-¹³C₂,¹⁵N, can be used as the starting material. sigmaaldrich.com Reacting this labeled precursor with unlabeled 1-chloro-2-propanone under the conditions described in section 2.2 would yield the correspondingly labeled final product. This allows for tracing the entire mercapturic acid molecule in metabolic studies.

Labeling the S-(2-oxopropyl) Moiety : Synthesis of an isotopically labeled 2-oxopropyl precursor, such as ¹³C₃-acetone, followed by its conversion to a labeled electrophile (e.g., 1-chloro-¹³C₃-2-propanone), provides another route. Reaction with unlabeled N-acetyl-L-cysteine would then specifically label the side chain. This is useful for investigating the metabolism or reactions of the side chain itself.

These strategies enable quantitative analysis via isotope dilution mass spectrometry and detailed structural studies by NMR spectroscopy. nih.govnih.govcopernicus.org

Table 2: Isotopic Labeling Approaches

| Labeling Target | Labeled Precursor | Isotope(s) | Synthetic Utility |

| Cysteine Backbone | N-Acetyl-L-cysteine-¹³C₃,¹⁵N | ¹³C, ¹⁵N | Tracing the full metabolite in biological systems. sigmaaldrich.com |

| Acetyl Group | Acetic-¹³C₂-anhydride | ¹³C | Studying the N-acetylation/deacetylation dynamics. |

| Oxopropyl Moiety | 1-chloro-2-propanone-¹³C₃ | ¹³C | Investigating the metabolism of the xenobiotic-derived portion. |

Fluorescent and Affinity Tagging for Probe Development

Developing probes based on the L-Cysteine, N-acetyl-S-(2-oxopropyl)- structure allows for its detection and interaction partners to be studied in biological systems using fluorescence microscopy or affinity purification-mass spectrometry. nih.gov

Fluorescent Tagging : A fluorescent probe can be created by attaching a fluorophore to the molecule. This can be achieved by modifying the N-acetyl group with a fluorescent acylating agent instead of acetic anhydride (B1165640) during synthesis. Alternatively, a linker can be installed on the 2-oxopropyl moiety, which can then be conjugated to a fluorescent dye using click chemistry. nih.gov Cysteine-reactive fluorescent probes, such as those based on maleimide (B117702) or iodoacetamide (B48618), are widely used and the principles can be adapted. nih.govnih.gov For example, a naphthalimide-based fluorescent probe with an iodoacetamide group can be used to label cysteine residues, and a similar strategy could be adapted to create a fluorescent analogue of the target compound. nih.gov

Affinity Tagging : For identifying binding partners (e.g., proteins that may recognize this metabolite), an affinity tag like biotin (B1667282) can be incorporated. This is typically done by synthesizing a derivative of the 2-oxopropyl precursor that contains a linker arm attached to a biotin molecule. The resulting biotinylated L-Cysteine, N-acetyl-S-(2-oxopropyl)- analogue can be used to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

These chemical biology tools are essential for elucidating the functional roles of mercapturic acids in cellular processes. nih.govnih.gov

Generation of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The strategic chemical modification of L-Cysteine, N-acetyl-S-(2-oxopropyl)- allows for a detailed investigation into how different structural features influence its biological activity. The primary goals of generating analogues are to identify the key functional groups responsible for its effects and to develop compounds with improved therapeutic potential.

Key regions for modification include:

The S-alkyl chain: Alterations to the 2-oxopropyl group can probe the importance of the ketone functionality, chain length, and steric bulk for receptor binding or enzyme interaction.

The N-acetyl group: This group can be replaced with other acyl groups to modulate lipophilicity and metabolic stability.

The carboxylic acid: Esterification or amidation of the carboxyl group can enhance cell permeability and influence pharmacokinetic profiles.

A systematic approach to these modifications allows for the construction of a comprehensive SAR profile.

The S-(2-oxopropyl) moiety is a prime target for derivatization to understand its role in the compound's activity. Modifications can range from simple homologation to the introduction of different functional groups.

Homologation: The synthesis of analogues with varying alkyl chain lengths, such as S-(3-oxobutyl)- and S-(4-oxopentyl)-N-acetylcysteine, can be achieved through the Michael addition of N-acetyl-L-cysteine to the corresponding α,β-unsaturated ketones (e.g., methyl vinyl ketone, ethyl vinyl ketone). This helps determine the optimal distance between the sulfur atom and the ketone for biological activity.

Positional Isomers: The synthesis of the isomeric S-(3-oxopropyl) analogue provides insight into the regioselectivity of the biological target's interaction. This analogue can be prepared via the Michael addition of N-acetyl-L-cysteine to acrolein. Studies on S-(3-oxopropyl)-N-acetyl-L-cysteine have explored its bioactivation and cytotoxicity, providing a valuable comparative framework. nih.gov

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding N-acetyl-S-(2-hydroxypropyl)-L-cysteine. This modification assesses the importance of the carbonyl group's electrophilicity and hydrogen bonding capacity. This reduction can be accomplished using standard reducing agents like sodium borohydride.

Introduction of Other Functional Groups: The replacement of the ketone with other functionalities, such as an amide or an ester, can further elucidate the electronic and steric requirements for activity.

A representative set of S-alkyl chain analogues and their synthetic rationale is presented in the interactive data table below.

Interactive Data Table: Structural Analogues of L-Cysteine, N-acetyl-S-(2-oxopropyl)- with S-Alkyl Chain Modifications

| Analogue Name | Structure | Synthetic Rationale | Key SAR Question |

| N-acetyl-S-(3-oxobutyl)-L-cysteine | CC(=O)CCSCC@HC)C(=O)O | Michael addition of N-acetyl-L-cysteine to methyl vinyl ketone. | Effect of chain length on activity. |

| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | CC(O)CSCC@HC)C(=O)O | Reduction of the parent ketone with a reducing agent (e.g., NaBH4). | Importance of the carbonyl group for activity. |

| N-acetyl-S-(3-oxopropyl)-L-cysteine | O=CCCSCC@HC)C(=O)O | Michael addition of N-acetyl-L-cysteine to acrolein. | Regioselectivity of biological interaction. |

Modifications to the N-acetyl and carboxyl groups of L-Cysteine, N-acetyl-S-(2-oxopropyl)- are primarily aimed at improving its pharmacokinetic properties, such as membrane permeability and metabolic stability.

N-Acyl Analogues: The N-acetyl group can be replaced with other acyl moieties (e.g., propionyl, butyryl) by reacting S-(2-oxopropyl)-L-cysteine with the corresponding acid anhydride or acyl chloride. These modifications can influence the compound's lipophilicity and its susceptibility to deacetylation by acylases. nih.gov

Carboxyl Esters: Esterification of the carboxylic acid to form methyl, ethyl, or tert-butyl esters can increase lipophilicity and potentially improve cell penetration. nih.gov These esters are often synthesized by reacting the parent compound with the appropriate alcohol under acidic conditions.

Carboxamides: Conversion of the carboxylic acid to an amide can also enhance stability and alter solubility. The synthesis of N-acetyl-L-cysteine amide (NACA) from N-acetyl-L-cysteine has been reported and is believed to be more lipophilic and permeable through cell membranes than its carboxylic acid counterpart. nih.govgoogleapis.com A similar strategy could be applied to L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

The following interactive data table summarizes key derivatives resulting from modifications at the N-acetyl and carboxyl positions.

Interactive Data Table: N-Acyl and Carboxyl Derivatives of L-Cysteine, N-acetyl-S-(2-oxopropyl)-

| Derivative Name | Structure | Synthetic Rationale | Key SAR Question |

| L-Cysteine, N-propionyl-S-(2-oxopropyl)-, methyl ester | CC(=O)C[S]C@HOC)NC(=O)CC | Esterification followed by acylation with propionic anhydride. | Combined effect of N-acylation and esterification on permeability and activity. |

| L-Cysteine, N-acetyl-S-(2-oxopropyl)-, amide | CC(=O)C[S]C@HN)NC(=O)C | Ammonolysis of the corresponding ester. | Impact of replacing the carboxylate with a neutral amide on transport and activity. |

| L-Cysteine, N-butyryl-S-(2-oxopropyl)- | CC(=O)C[S]C@HO)NC(=O)CCC | Acylation with butyric anhydride. | Influence of increased N-acyl chain length on lipophilicity and activity. |

Through the systematic synthesis and biological evaluation of these and other analogues, a detailed structure-activity relationship for L-Cysteine, N-acetyl-S-(2-oxopropyl)- can be established, paving the way for the design of more potent and effective therapeutic agents.

Biosynthetic Pathways and Precursor Metabolism of L Cysteine, N Acetyl S 2 Oxopropyl

Identification of Putative Endogenous Precursors

The journey to L-Cysteine, N-acetyl-S-(2-oxopropyl)- begins with the endogenous ketone body, acetone (B3395972). Acetone is a natural product of fatty acid metabolism, and its levels can be elevated during periods of fasting, on a ketogenic diet, or in uncontrolled diabetes mellitus. While much of the body's acetone is excreted unchanged through the lungs and urine, a portion undergoes metabolism, primarily in the liver. nih.gov

The key electrophilic intermediate derived from acetone metabolism is methylglyoxal (B44143), a highly reactive dicarbonyl compound. It is the reaction of methylglyoxal with the body's primary endogenous antioxidant, glutathione (B108866), that initiates the mercapturic acid pathway.

Enzymatic Steps in Biosynthesis

The conversion of the initial glutathione conjugate of methylglyoxal to the final product, L-Cysteine, N-acetyl-S-(2-oxopropyl)-, involves a series of four key enzymatic steps. cdc.govresearchgate.net

Characterization of Relevant Transferases

Glutathione S-Transferases (GSTs): The first and often rate-limiting step in the mercapturic acid pathway is the conjugation of the electrophilic substrate, in this case, methylglyoxal, with reduced glutathione (GSH). researchgate.net This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). While the conjugation of methylglyoxal with glutathione has been considered a spontaneous reaction, recent evidence suggests that it can be enzymatically catalyzed. For instance, a study on the cyanobacterium Synechocystis sp. identified a specific GST, Sll0067, that plays a significant role in methylglyoxal detoxification by catalyzing its conjugation with GSH. nih.gov In mammals, several GST isozymes exist with overlapping substrate specificities, and identifying the specific isozymes most active towards methylglyoxal is an area of ongoing research.

Cysteine S-conjugate N-acetyltransferase (NAT8): The final step in the pathway is the N-acetylation of the cysteine conjugate, S-(2-oxopropyl)-L-cysteine, to form the mercapturic acid. nih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8). nih.govnih.gov NAT8 is primarily expressed in the liver and kidneys and is located in the endoplasmic reticulum. nih.govnih.gov

Kinetic Studies of Biosynthetic Enzymes

The efficiency of each enzymatic step can be described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax).

Glutathione S-Transferases (GSTs): The kinetic behavior of GSTs is complex and can vary between different isozymes and with different substrates. mdpi.com For the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), K~m values for GSTs are typically in the micromolar range, with Vmax values around 40-60 µmol/min per mg of GST. nih.gov The specific kinetic parameters for mammalian GST isozymes with methylglyoxal as a substrate are not yet well-defined.

N-acetyltransferase 8 (NAT8): Kinetic studies of human NAT8 have been performed using model substrates. For S-benzyl-L-cysteine, the Km was determined to be 64 ± 16 µM, with a Vmax of 4.4 ± 0.3 nmol/min/mg of protein. nih.gov The Km for the acetyl donor, acetyl-CoA, was found to be 23 ± 13 µM. nih.gov The specific kinetic parameters for the natural substrate, S-(2-oxopropyl)-L-cysteine, have not yet been reported.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax |

|---|---|---|---|

| Glutathione S-Transferase (General) | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40-60 µmol/min/mg |

| N-acetyltransferase 8 (NAT8) | S-benzyl-L-cysteine | 64 ± 16 | 4.4 ± 0.3 nmol/min/mg |

| N-acetyltransferase 8 (NAT8) | Acetyl-CoA | 23 ± 13 | 3.1 ± 0.6 nmol/min/mg |

Intermediates and Branch Points in Biosynthetic Routes

The formation of L-Cysteine, N-acetyl-S-(2-oxopropyl)- proceeds through a linear sequence of well-defined intermediates.

S-(2-oxopropyl)glutathione: The initial product formed from the conjugation of methylglyoxal and glutathione.

S-(2-oxopropyl)cysteinylglycine: Formed by the action of γ-glutamyltransferase, which removes the glutamate (B1630785) residue from the glutathione conjugate.

S-(2-oxopropyl)-L-cysteine: The penultimate intermediate, formed after a dipeptidase cleaves the glycine (B1666218) residue from S-(2-oxopropyl)cysteinylglycine. This is the direct substrate for the final N-acetylation step.

The mercapturic acid pathway itself represents a branch point in the metabolism of glutathione. Glutathione is involved in numerous cellular processes, and its depletion through excessive xenobiotic exposure can have significant physiological consequences.

Regulation of Biosynthetic Processes

The "biosynthesis" of L-Cysteine, N-acetyl-S-(2-oxopropyl)- is regulated at several levels, primarily through the availability of precursors and the expression and activity of the enzymes involved.

Induction of Enzyme Expression: Exposure to xenobiotics, including acetone and ethanol (B145695), can induce the expression of cytochrome P450 IIE1, the enzyme responsible for the initial metabolism of these compounds. researchgate.net This, in turn, can lead to a regioselective induction of glutathione S-transferases in the perivenous region of the liver, enhancing the capacity for detoxification. researchgate.net The expression of γ-glutamyl transpeptidase is also upregulated in response to oxidative stress, a condition that can be exacerbated by the accumulation of reactive electrophiles. nih.gov This induction is controlled by complex signaling pathways, including Ras, ERK, p38MAPK, and PI3K. nih.gov

Substrate Availability: The rate of formation of L-Cysteine, N-acetyl-S-(2-oxopropyl)- is directly dependent on the intracellular concentrations of its precursors: acetone (leading to methylglyoxal), glutathione, and acetyl-CoA. Conditions that increase acetone production or deplete glutathione stores will directly impact the output of this pathway.

Metabolic Transformations and Catabolic Pathways of L Cysteine, N Acetyl S 2 Oxopropyl

Elucidation of Major Metabolic Fates

The metabolism of N-acetyl-S-(2-oxopropyl)-L-cysteine, a mercapturic acid, is anticipated to proceed through several key pathways common to the biotransformation of xenobiotics. The primary metabolic fates likely involve initial deacetylation, followed by further enzymatic modifications of the resulting cysteine conjugate.

Following deacetylation, the resulting S-(2-oxopropyl)-L-cysteine can undergo several transformations. A major pathway for S-substituted L-cysteine conjugates is the cleavage of the carbon-sulfur (C-S) bond, a reaction mediated by enzymes such as cysteine conjugate β-lyase. This cleavage would release the reactive thiol, which can then be further metabolized.

Identification of Metabolites and Conjugates

Based on the metabolism of analogous compounds, several metabolites can be predicted to arise from the biotransformation of N-acetyl-S-(2-oxopropyl)-L-cysteine.

A key predicted metabolite is N-acetyl-S-(2-hydroxypropyl)-L-cysteine . This would be formed through the reduction of the ketone group on the S-propyl side chain. This type of reduction is a common metabolic pathway for compounds containing carbonyl moieties. N-acetyl-S-(2-hydroxypropyl)-L-cysteine has been identified as a metabolite of propylene (B89431) oxide. nih.gov

Another potential metabolic route involves the oxidation of the sulfur atom, leading to the formation of a sulfoxide, N-acetyl-S-(2-oxopropyl)-L-cysteine sulfoxide . This sulfoxidation is a known bioactivation pathway for some S-substituted N-acetyl-L-cysteine derivatives. For the related compound S-(3-oxopropyl)-N-acetyl-L-cysteine, sulfoxidation is a critical step preceding a β-elimination reaction. nih.gov

Further degradation of the cysteine moiety can lead to the formation of smaller, more water-soluble compounds that can be readily excreted. The table below summarizes the potential metabolites.

| Potential Metabolite | Precursor | Metabolic Reaction |

| S-(2-oxopropyl)-L-cysteine | L-Cysteine, N-acetyl-S-(2-oxopropyl)- | Deacetylation |

| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | L-Cysteine, N-acetyl-S-(2-oxopropyl)- | Ketone Reduction |

| N-acetyl-S-(2-oxopropyl)-L-cysteine sulfoxide | L-Cysteine, N-acetyl-S-(2-oxopropyl)- | S-oxidation |

Enzymatic Transformations in Biotransformation Processes

The biotransformation of N-acetyl-S-(2-oxopropyl)-L-cysteine is expected to be orchestrated by a series of specific enzymes.

Role of Hydrolases and Lyases

Acylase I (N-acyl-L-amino-acid amidohydrolase) is predicted to play a pivotal role in the initial stage of metabolism by catalyzing the deacetylation of the parent compound. nih.gov This enzyme is found in various tissues, with high activity in the kidneys and liver. nih.gov

Cysteine conjugate β-lyase is another key enzyme that likely participates in the catabolism of the deacetylated metabolite, S-(2-oxopropyl)-L-cysteine. This enzyme cleaves the C-S bond, which is a crucial step in the detoxification and elimination of many xenobiotic-cysteine conjugates.

Oxidation and Reduction Pathways

Carbonyl reductases are expected to be involved in the reduction of the 2-oxo group on the S-propyl side chain to a hydroxyl group, leading to the formation of N-acetyl-S-(2-hydroxypropyl)-L-cysteine. These enzymes are part of the large aldo-keto reductase superfamily.

Flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs) are the primary enzyme systems responsible for the S-oxidation of the sulfur atom, which would produce the corresponding sulfoxide. nih.gov The specific isoforms involved would depend on the species and tissue.

Cellular and Subcellular Localization of Metabolic Enzymes

The enzymes involved in the metabolism of N-acetyl-S-(2-oxopropyl)-L-cysteine are distributed across different cellular and subcellular compartments, which dictates the sequence and location of the metabolic events.

Acylase I is primarily a cytosolic enzyme, suggesting that the initial deacetylation step occurs in the cytoplasm of cells, particularly in the liver and kidneys. nih.gov

Cysteine conjugate β-lyase activity is also predominantly found in the cytosol and mitochondria of liver and kidney cells.

Carbonyl reductases are mainly located in the cytoplasm.

Cytochrome P450 monooxygenases are membrane-bound enzymes primarily located in the endoplasmic reticulum of hepatocytes and other cell types.

Flavin-containing monooxygenases are also found in the endoplasmic reticulum of various tissues, including the liver, kidney, and lung.

Comparative Metabolism Across Model Biological Systems

While no direct comparative metabolic studies have been performed on N-acetyl-S-(2-oxopropyl)-L-cysteine, inferences can be drawn from research on related compounds in different model organisms.

In rats , the metabolism of N-acetylcysteine and its S-conjugates is well-documented. Deacetylation in the intestine and liver is a significant metabolic step. nih.govnih.gov Studies with rat hepatocytes have shown that the uptake and subsequent metabolism of N-acetylcysteine precursors are key determinants of their metabolic fate. nih.gov The bioactivation of the related compound S-(3-oxopropyl)-N-acetyl-L-cysteine has been studied in rat renal proximal tubular cells. nih.gov

In dogs , studies on S-allyl-L-cysteine, a component of garlic, have shown that N-acetylation is a major metabolic pathway, with both the liver and kidney playing critical roles in its elimination. nih.gov This suggests that the reverse reaction, deacetylation, is also a dynamic process in this species.

In vitro studies using human cells , such as human umbilical endothelial cells, have demonstrated the presence of N-deacetylase activity, indicating that human cells can metabolize N-acetylcysteine derivatives. nih.gov Comparative studies of amino acid profiling have been conducted across various model organisms like Daphnia magna, Eisenia fetida, and Nicotiana tabacum, highlighting both conserved and species-specific aspects of amino acid metabolism that could influence the fate of this compound. mdpi.com

Biochemical Mechanisms and Molecular Interactions of L Cysteine, N Acetyl S 2 Oxopropyl

Interaction with Macromolecules

There is a notable lack of specific research data in publicly accessible scientific literature concerning the binding affinity and specificity of L-Cysteine, N-acetyl-S-(2-oxopropyl)- for particular macromolecules. Studies on related compounds, such as N-acetyl-S-farnesyl-L-cysteine, show that it can act as a substrate for enzymes like isoprenylcysteine methyltransferase, competing with other protein substrates. medchemexpress.com However, such findings cannot be directly extrapolated to L-Cysteine, N-acetyl-S-(2-oxopropyl)- without dedicated experimental validation.

Similarly, there are no available studies that have elucidated the specific structural basis for the molecular recognition of L-Cysteine, N-acetyl-S-(2-oxopropyl)- by proteins or other biological macromolecules. Determining this would require techniques such as X-ray crystallography or NMR spectroscopy of the compound in complex with a biological target, and this research does not appear to have been published. For the parent compound, N-acetyl-L-cysteine, structural studies have revealed how it forms hydrogen bonds and interacts via its various functional groups, but these interactions would be significantly altered by the presence of the S-(2-oxopropyl) side chain. researchgate.net

Role in Enzymatic Reactions and Metabolic Cycles

While direct enzymatic studies on L-Cysteine, N-acetyl-S-(2-oxopropyl)- are scarce, research on the closely related structural isomer, S-(3-oxopropyl)-N-acetyl-L-cysteine (the mercapturic acid of acrolein), provides a potential model for its metabolism. This analogue undergoes a critical bioactivation process involving enzymatic reactions. nih.gov

The proposed metabolic pathway suggests that the sulfide (B99878) bond is a key site for enzymatic action. The initial and rate-limiting step is sulfoxidation, a reaction catalyzed by flavin-containing monooxygenases (FMOs). nih.gov This enzymatic oxidation converts the sulfide to a sulfoxide. This is a crucial activation step that precedes a subsequent chemical reaction. Following this enzymatic conversion, the resulting S-oxide is chemically unstable and can undergo a general-base-catalyzed β-elimination reaction, which releases the reactive and cytotoxic aldehyde, acrolein. nih.gov The cytotoxicity of S-(3-oxopropyl)-N-acetyl-L-cysteine was significantly reduced in the presence of methimazole, an inhibitor of FMO, supporting the role of this enzyme in its bioactivation. nih.gov

It is plausible that L-Cysteine, N-acetyl-S-(2-oxopropyl)- could be a substrate for similar enzymatic pathways, potentially being metabolized by FMOs or cytochrome P450 monooxygenases, which are key enzyme families in xenobiotic metabolism.

Table 1: Postulated Enzymatic Bioactivation Pathway for Oxopropyl-N-acetyl-L-cysteine Analogues

| Step | Reaction | Enzyme Family | Potential Outcome | Reference |

|---|---|---|---|---|

| 1 | Sulfoxidation | Flavin-containing monooxygenase (FMO) | Conversion of the sulfide to a more reactive sulfoxide. | nih.gov |

Modulation of Specific Biochemical Processes

The primary biochemical process modulated by the analogue S-(3-oxopropyl)-N-acetyl-L-cysteine is cytotoxicity, driven by its bioactivation. nih.gov Studies using cultured kidney cells (LLC-PK1 and isolated rat renal proximal tubular cells) demonstrated that this compound is cytotoxic. nih.gov The mechanism of this toxicity is directly linked to its metabolic conversion and the subsequent release of acrolein, a highly reactive α,β-unsaturated aldehyde known to cause cellular damage by binding to proteins and DNA. nih.gov

Therefore, it can be hypothesized that L-Cysteine, N-acetyl-S-(2-oxopropyl)- may also have the potential to modulate cellular health and viability. If it undergoes a similar bioactivation pathway, it could release methylglyoxal (B44143), another reactive and potentially cytotoxic ketoaldehyde. However, this remains a hypothesis pending direct experimental evidence.

Investigation of Redox-Dependent Mechanisms

The bioactivation of S-(3-oxopropyl)-N-acetyl-L-cysteine is fundamentally a redox-dependent mechanism. nih.gov The initial sulfoxidation step is an oxidative process catalyzed by monooxygenases. nih.gov This highlights the importance of the cellular redox state and the activity of redox enzymes in determining the metabolic fate and potential toxicity of this class of compounds.

The parent compound, N-acetyl-L-cysteine (NAC), is widely recognized for its antioxidant properties, which are generally attributed to its ability to replenish intracellular glutathione (B108866) (GSH) stores and, as more recent research suggests, its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species. nih.govvub.be These molecules are potent antioxidants. L-Cysteine, N-acetyl-S-(2-oxopropyl)-, as a metabolite, is part of this broader redox-active cysteine metabolic network. However, its specific contribution—whether it retains antioxidant potential or, as suggested by analogue studies, acts as a pro-toxicant via redox-dependent activation—is not defined.

Cellular Signaling Pathway Intersections

There are no specific studies that have investigated the direct interaction of L-Cysteine, N-acetyl-S-(2-oxopropyl)- with cellular signaling pathways. Research has extensively documented that its precursor, NAC, can modulate various signaling cascades. For instance, NAC has been shown to inhibit the TGF-β signaling pathway by preventing the phosphorylation of Smad2 and Smad3. researchgate.net It also inhibits the activation of redox-sensitive transcription factors like NF-κB and activating protein-1 (AP-1), which control the expression of numerous genes involved in inflammation and cell survival. nih.gov Furthermore, NAC may influence the Akt/eNOS signaling pathway, which is crucial for glucose homeostasis and inflammation. mdpi.com

While it is tempting to speculate that L-Cysteine, N-acetyl-S-(2-oxopropyl)- might influence these pathways, it is crucial to recognize that its distinct chemical structure, particularly the S-(2-oxopropyl) group, would likely result in a different pharmacological profile compared to NAC. Without direct evidence, it is not possible to claim it intersects with these or other signaling pathways.

Advanced Analytical Methodologies for Research on L Cysteine, N Acetyl S 2 Oxopropyl

Chromatographic Separation Techniques for Complex Biological Matrices

The analysis of metabolites like L-Cysteine, N-acetyl-S-(2-oxopropyl)- from biological samples necessitates powerful separation techniques to isolate the analyte of interest from a multitude of endogenous components. Chromatographic methods are at the forefront of such applications.

High-Performance Liquid Chromatography (HPLC) Method Development for Metabolic Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like mercapturic acids in biological fluids. The development of a robust HPLC method for L-Cysteine, N-acetyl-S-(2-oxopropyl)- would be guided by the principles applied to other similar N-acetyl-S-cysteine conjugates.

A typical approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like L-Cysteine, N-acetyl-S-(2-oxopropyl)-, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). To enhance retention and improve peak shape, an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group of the analyte.

Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed in metabolic profiling to effectively separate a wide range of metabolites with varying polarities. Detection is commonly achieved using a UV detector, as the amide bond in L-Cysteine, N-acetyl-S-(2-oxopropyl)- provides some UV absorbance, typically around 210-220 nm. However, for higher sensitivity and specificity, coupling HPLC with mass spectrometry is the preferred approach.

A representative HPLC method for a related mercapturic acid is detailed in the table below, illustrating typical parameters that would be optimized for the analysis of L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection | UV at 214 nm or Mass Spectrometry |

This table presents a hypothetical HPLC method based on common practices for analyzing mercapturic acids and would require specific optimization for L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

Gas Chromatography (GC) Applications for Volatile Metabolites

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. L-Cysteine, N-acetyl-S-(2-oxopropyl)-, being a polar and non-volatile amino acid derivative, is not directly amenable to GC analysis. Therefore, a critical step in its analysis by GC is chemical derivatization to convert it into a volatile and thermally stable product.

Common derivatization strategies for compounds containing carboxyl and N-acetyl groups involve esterification followed by silylation or acylation. For instance, the carboxylic acid group can be esterified with an alcohol (e.g., methanol, propanol) in the presence of an acidic catalyst. Subsequently, the N-acetyl group can be further derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

The choice of derivatizing agent is crucial as it affects the volatility and the mass spectral fragmentation pattern of the analyte. The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase. The separated components are then detected, most commonly by a mass spectrometer (GC-MS).

A study on the GC-MS analysis of acylated derivatives of regioisomeric amines related to methylenedioxymethamphetamine demonstrated that derivatization with perfluoroacyl groups leads to excellent chromatographic resolution and unique mass spectral fragmentation patterns that allow for specific identification. nih.gov A similar approach could be developed for L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

| Derivatization Step | Reagent Example | Purpose |

| Esterification | Methanolic HCl | Converts the carboxylic acid to a methyl ester, increasing volatility. |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Derivatizes the amine and hydroxyl groups, enhancing volatility and providing characteristic mass spectral fragments. |

This table illustrates a potential two-step derivatization process for preparing L-Cysteine, N-acetyl-S-(2-oxopropyl)- for GC-MS analysis.

Capillary Electrophoresis (CE) for Separation Purity and Identity Verification in Research Samples

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It offers high efficiency, short analysis times, and requires minimal sample volume, making it an attractive method for the analysis of charged molecules like L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

In its simplest form, Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a voltage is applied, analytes migrate at different velocities depending on their charge-to-size ratio. For the analysis of L-Cysteine, N-acetyl-S-(2-oxopropyl)-, which is an anion at neutral and basic pH due to its carboxyl group, a buffer with a pH above its pKa would be used.

CE is particularly well-suited for purity analysis and the separation of closely related impurities. Studies on N-acetyl-L-cysteine have demonstrated the capability of CE to separate it from its potential impurities, such as N,N'-diacetylcystine and N,S-diacetylcysteine. researchgate.net This high resolving power would be beneficial for assessing the purity of synthesized L-Cysteine, N-acetyl-S-(2-oxopropyl)- standards or for resolving it from isomeric metabolites in research samples.

Detection in CE is most commonly performed by UV-Vis spectrophotometry. For enhanced sensitivity, especially in complex biological matrices, coupling CE with mass spectrometry (CE-MS) is a powerful option.

| Parameter | Typical Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Borate buffer, pH 9.0 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table provides an example of typical CE parameters that could be adapted for the analysis of L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification in Research Studies

Mass Spectrometry (MS) is an indispensable tool in metabolic research, providing not only sensitive and selective quantification but also crucial structural information. When coupled with a separation technique like HPLC or GC, it becomes a powerful platform for the analysis of compounds like L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a characteristic fragmentation pattern, or product ion spectrum. nationalmaglab.org This process provides a high degree of specificity and is invaluable for the identification of metabolites in complex mixtures.

For the analysis of L-Cysteine, N-acetyl-S-(2-oxopropyl)-, an HPLC-MS/MS method would typically be employed. The compound would first be ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique that produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

In a targeted analysis, the mass spectrometer would be set to monitor for the specific m/z of the parent ion of L-Cysteine, N-acetyl-S-(2-oxopropyl)-. When this ion is detected, it is isolated and fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then detected. A common fragmentation pathway for mercapturic acids in negative ion mode is the neutral loss of the N-acetylcysteine moiety. Recent studies have shown that positive ion mode tandem mass spectrometry can offer more comprehensive fragmentation pathways, providing greater structural detail. nih.gov

The fragmentation pattern is like a fingerprint for the molecule, allowing for its confident identification even in the presence of co-eluting compounds with the same nominal mass.

| Precursor Ion (m/z) | Product Ions (m/z) | Annotation |

| [M-H]⁻ | [M-H - 44]⁻ | Loss of CO₂ |

| [M-H - 129]⁻ | Loss of N-acetylcysteine | |

| 162.05 | N-acetylcysteine fragment | |

| [M+H]⁺ | [M+H - 18]⁺ | Loss of H₂O |

| [M+H - 46]⁺ | Loss of HCOOH | |

| 164.07 | Protonated N-acetylcysteine |

This table presents hypothetical but plausible fragmentation data for L-Cysteine, N-acetyl-S-(2-oxopropyl)- based on known fragmentation patterns of similar molecules. Actual fragmentation would need to be experimentally determined.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This capability is extremely valuable for the confident identification of unknown compounds and for distinguishing between molecules with the same nominal mass but different elemental compositions.

When analyzing a biological sample for L-Cysteine, N-acetyl-S-(2-oxopropyl)-, HRMS coupled with HPLC (LC-HRMS) can be used to screen for the presence of the compound based on its exact mass. The high mass accuracy allows for the calculation of the elemental formula of the detected ion, which significantly increases the confidence in its identification.

For example, if a peak is detected with an accurate mass that corresponds to the theoretical mass of L-Cysteine, N-acetyl-S-(2-oxopropyl)- within a narrow mass tolerance window (e.g., < 5 ppm), it is highly likely to be the target compound. This is particularly useful in untargeted metabolomics studies where the goal is to identify as many metabolites as possible.

Recent advancements in HRMS instrumentation, such as Orbitrap and time-of-flight (TOF) analyzers, have made this technology more accessible and powerful for metabolic research. The combination of retention time, accurate mass, and MS/MS fragmentation data provides the highest level of confidence in metabolite identification. A recent study highlighted the use of UPLC-QTOF-MS for the global profiling of urinary mercapturic acids, demonstrating the power of this approach. oup.com

| Compound | Theoretical Monoisotopic Mass (Da) |

| L-Cysteine, N-acetyl-S-(2-oxopropyl)- | 219.0616 |

This table shows the theoretical exact mass of the target compound, which would be used for its identification in an HRMS experiment.

Isotope Ratio Mass Spectrometry for Tracing Metabolic Flux

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the metabolic pathways of L-Cysteine, N-acetyl-S-(2-oxopropyl)- in a biological system. This methodology relies on the administration of a substrate labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). As the labeled compound is metabolized, the isotopes are incorporated into downstream metabolites. By measuring the changes in isotopic ratios of these metabolites over time, researchers can map the flow of atoms through metabolic networks, a process known as metabolic flux analysis. nih.gov

In a typical study involving L-Cysteine, N-acetyl-S-(2-oxopropyl)-, a precursor like [U-¹³C₃, ¹⁵N]-L-cysteine could be introduced into a cell culture or model organism. nih.gov Following incubation, metabolites are extracted and analyzed using techniques like Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These methods separate the complex mixture of cellular components and measure the mass-to-charge ratio of the ions, allowing for the identification and quantification of both unlabeled and isotopically labeled metabolites. nih.gov The degree of isotopic enrichment in L-Cysteine, N-acetyl-S-(2-oxopropyl)- and its subsequent metabolic products provides quantitative data on the rates of synthesis, degradation, and conversion, offering a dynamic view of its metabolic role. nih.govnih.gov

Table 1: Illustrative Isotopic Enrichment Data from a Metabolic Flux Experiment This table shows hypothetical data on the relative abundance of ¹³C-labeled isotopologues of L-Cysteine, N-acetyl-S-(2-oxopropyl)- and a downstream metabolite after incubation with a ¹³C-labeled precursor.

| Time (hours) | Analyte | Isotopologue | Relative Abundance (%) |

| 0 | L-Cysteine, N-acetyl-S-(2-oxopropyl)- | M+0 | 100 |

| 6 | L-Cysteine, N-acetyl-S-(2-oxopropyl)- | M+0 | 45 |

| M+3 | 55 | ||

| 6 | Metabolite X | M+0 | 85 |

| M+2 | 15 | ||

| 12 | L-Cysteine, N-acetyl-S-(2-oxopropyl)- | M+0 | 15 |

| M+3 | 85 | ||

| 12 | Metabolite X | M+0 | 60 |

| M+2 | 40 |

M+0 represents the unlabeled molecule; M+n represents the molecule with 'n' ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like L-Cysteine, N-acetyl-S-(2-oxopropyl)- in research settings. It provides detailed information about the chemical environment of individual atoms within a molecule, enabling confirmation of its identity and characterization of its three-dimensional structure and interactions. uq.edu.auduke.edu

During the chemical synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)-, NMR is crucial for verifying the structure of each intermediate and the final product.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts (δ), signal splitting patterns (multiplicity), and integration values are used to confirm that the desired chemical transformations have occurred. copernicus.orgresearchgate.net For instance, the appearance of signals corresponding to the oxopropyl group and the disappearance of the thiol proton signal from the N-acetyl-L-cysteine precursor would be key indicators of a successful reaction. opensciencepublications.com

¹³C NMR offers complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and chemical environment. nih.govresearchgate.net This is particularly useful for confirming the presence of carbonyl groups (from the acetyl and carboxyl functions) and the specific carbons of the S-linked propyl chain. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Synthetic Intermediate This table provides hypothetical NMR data for an intermediate in the synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)-, such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine, dissolved in a standard solvent like DMSO-d₆.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl CH₃ | 1.89 (s) | 22.5 |

| α-CH | 4.40 (m) | 53.1 |

| β-CH₂ | 2.85 (m) | 34.2 |

| S-CH₂ | 2.60 (m) | 35.8 |

| CH(OH) | 3.80 (m) | 65.4 |

| Oxo-CH₃ | 1.10 (d) | 24.9 |

| COOH | 12.8 (br s) | 172.3 |

| NH | 8.25 (d) | - |

| Acetyl CO | - | 169.5 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet. Data are hypothetical and for illustrative purposes.

When L-Cysteine, N-acetyl-S-(2-oxopropyl)- forms conjugates with larger biomolecules, such as proteins or other metabolites, one-dimensional NMR spectra can become too crowded and difficult to interpret. In these cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and determine the structure of the complex. nih.govdemenz-forschung.ch

2D Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N. This allows for the assignment of proton signals to their corresponding heavy atoms, greatly simplifying complex spectra. demenz-forschung.ch

2D Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. This is crucial for determining the three-dimensional conformation of the conjugate and identifying the specific points of interaction between L-Cysteine, N-acetyl-S-(2-oxopropyl)- and its binding partner. researchgate.net

These advanced NMR methods can reveal which specific residues of a protein are involved in binding the conjugate and can characterize the conformational changes that occur upon binding, providing critical insights into the molecular basis of the interaction. duke.edu

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Metabolite Detection

Spectrophotometric and fluorometric assays are fundamental tools in biochemical research for quantifying enzyme activity and metabolite concentrations. These methods are valued for their sensitivity, speed, and suitability for high-throughput screening. nih.govmdpi.com

Spectrophotometric assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds. For L-Cysteine, N-acetyl-S-(2-oxopropyl)-, an assay could be designed to monitor the activity of an enzyme that metabolizes it. For example, if an enzyme-catalyzed reaction produces a product with a unique chromophore or involves the consumption or production of a cofactor like NADH or NADPH (which absorb light at 340 nm), the reaction rate can be followed continuously. nih.gov Alternatively, a coupled-enzyme assay can be used, where the product of the first reaction is used as a substrate by a second, reporter enzyme that generates a colored product. nih.govresearchgate.net

Fluorometric assays are generally more sensitive than spectrophotometric methods and rely on the detection of fluorescence. mdpi.com An assay for an enzyme that acts on L-Cysteine, N-acetyl-S-(2-oxopropyl)- could use a substrate that becomes fluorescent upon enzymatic modification. Conversely, the disappearance of a fluorescent substrate could be monitored. These assays are particularly useful for detecting very low levels of enzyme activity or metabolite concentration in complex biological samples. mdpi.com

Table 3: Example Michaelis-Menten Kinetic Data for an Enzyme Metabolizing L-Cysteine, N-acetyl-S-(2-oxopropyl)- This table shows representative kinetic parameters determined using a spectrophotometric assay.

| Parameter | Value | Unit |

| Kₘ (Michaelis Constant) | 150 | µM |

| Vₘₐₓ (Maximum Velocity) | 25 | µmol/min/mg protein |

| k꜀ₐₜ (Turnover Number) | 10 | s⁻¹ |

| k꜀ₐₜ/Kₘ (Catalytic Efficiency) | 6.7 x 10⁴ | M⁻¹s⁻¹ |

Computational Chemistry and in Silico Modeling of L Cysteine, N Acetyl S 2 Oxopropyl

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for understanding how a ligand, such as L-Cysteine, N-acetyl-S-(2-oxopropyl)-, interacts with a biological macromolecule, like a protein, in a dynamic environment that mimics physiological conditions.

For a compound like L-Cysteine, N-acetyl-S-(2-oxopropyl)-, MD simulations could elucidate the stability of its bond with a target protein. By simulating the compound-protein complex in a water-solvated environment, researchers can analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the binding pose and identify key amino acid residues involved in the interaction. For instance, MD studies on N-acetylcysteine (NAC) derivatives with the SARS-CoV-2 main protease have been used to confirm the stability of docked complexes. researchgate.net Such simulations for L-Cysteine, N-acetyl-S-(2-oxopropyl)- would reveal how the 2-oxopropyl group influences binding dynamics and conformational changes within the protein's active site, providing a deeper understanding of its mechanism of action.

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods are essential for understanding the intrinsic properties of L-Cysteine, N-acetyl-S-(2-oxopropyl)-.

Theoretical studies on the analogue NAC have utilized G3 and G4 level calculations to determine its standard molar enthalpy of formation in the crystalline and gaseous phases. researchgate.net Similar calculations for L-Cysteine, N-acetyl-S-(2-oxopropyl)- would provide fundamental thermodynamic data. Furthermore, quantum chemical methods can predict the molecule's most stable conformation by calculating the energies of different geometric arrangements. This is crucial for understanding how the molecule presents itself to a protein's binding site. DFT can also be used to calculate bond dissociation enthalpies, which for the S-H bond in NAC's parent molecule, cysteine, is a key parameter for its antioxidant activity. researchgate.net For L-Cysteine, N-acetyl-S-(2-oxopropyl)-, these calculations could pinpoint the most reactive sites on the molecule, such as the carbonyl group of the oxopropyl moiety, predicting its susceptibility to nucleophilic attack.

| Parameter | Method | Value (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (crystalline) | Static Bomb Combustion Calorimetry | -737.8 ± 1.9 | researchgate.net |

| Standard Molar Enthalpy of Formation (gas phase) | G3/G4 Theoretical Study | -610.7 ± 4.0 | researchgate.net |

| Estimated Enthalpy of Sublimation | Derived from Experimental and Theoretical | 127.1 ± 4.4 | researchgate.net |

Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to screen for potential biological targets of a compound and to hypothesize its binding mode at the molecular level.

For L-Cysteine, N-acetyl-S-(2-oxopropyl)-, docking studies would involve placing the molecule into the binding sites of various proteins to calculate a binding affinity score, typically expressed in kcal/mol. This would help identify which proteins it is most likely to interact with. Studies on the analogue NAC have successfully used docking to explore its interactions with proteins like bovine serum albumin (BSA) and the SARS-CoV-2 main protease. nih.govchemrxiv.orgsemanticscholar.org For example, docking of NAC into the active site of the SARS-CoV-2 protease revealed a binding affinity of -4.24 kcal/mol and identified key hydrogen bond interactions with residues like Cys-145, His-163, and Gly-143. chemrxiv.orgsemanticscholar.org A similar approach for L-Cysteine, N-acetyl-S-(2-oxopropyl)- would elucidate its binding energy and the specific interactions formed by its distinct chemical groups, providing a rationale for its biological activity.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| N-acetylcysteine (NAC) | -4.24 | Cys-145, His-163, Gly-143 | chemrxiv.orgsemanticscholar.org |

| Zinc-acetylcysteine | -4.29 | Gly-143, Ser-144, Cys-145, Glu-166 | chemrxiv.orgsemanticscholar.org |

| NAC benzyl (B1604629) ester (NACBn) | Not specified | Binds better than NAC | researchgate.net |

| NAC ethyl ester (NACEt) | Not specified | Binds better than NAC | researchgate.net |

| NAC amide (NACA) | Not specified | Binds better than NAC | researchgate.net |

In Silico Prediction of Metabolic Transformations and Enzyme Specificity

In silico models are critical for predicting how a compound might be metabolized in the body. This is particularly relevant for L-Cysteine, N-acetyl-S-(2-oxopropyl)-, which is itself likely a mercapturic acid metabolite of a parent xenobiotic. Computational tools can predict its further transformation or its formation from a precursor.

Machine learning models, such as Message Passing Neural Networks (MPNN) and Random Forest (RF), have been developed to predict the formation of reactive metabolites by analyzing outcomes from cysteine trapping assays. nih.gov These models can identify substructures that are prone to generating such metabolites. nih.gov While L-Cysteine, N-acetyl-S-(2-oxopropyl)- is a product of detoxification, these tools could assess if its structure could undergo further metabolism to form other products. Additionally, in silico models exist to predict metabolism by specific enzymes, such as aldehyde oxidase (AOX). mdpi.com Given the 2-oxopropyl group, such a tool could predict if the compound is a substrate for AOX or other oxidoreductases. Studies on other NAC derivatives, like S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, have shown they are highly unstable in vivo and are rapidly metabolized, a fate that could be explored for the target compound using these predictive tools. nih.gov

Cheminformatics Approaches for Structural Analogue Design and Mechanistic Property Prediction

Cheminformatics combines computer and information science to solve problems in chemistry. It is used to analyze large datasets of chemical structures, predict their properties (a discipline known as Quantitative Structure-Activity Relationship or QSAR), and design novel analogues with desired characteristics.

For L-Cysteine, N-acetyl-S-(2-oxopropyl)-, cheminformatics tools could be used to predict a range of ADME (Absorption, Distribution, Metabolism, Excretion) properties. Online servers like SwissADME and pkCSM can estimate lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. mdpi.com For example, a search for analogues of the drug Salubrinal involved using such servers to predict intestinal absorption and distribution. mdpi.com This approach could be applied to L-Cysteine, N-acetyl-S-(2-oxopropyl)- to generate a complete in silico ADME profile. Furthermore, by analyzing its structure, cheminformatics algorithms could identify pharmacophoric features and suggest modifications to the 2-oxopropyl group or other parts of the molecule to design analogues with potentially enhanced activity or improved pharmacokinetic properties. This is exemplified by research on N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), where analogues were synthesized to improve upon its parent compound's properties.

Emerging Research Avenues and Future Directions for L Cysteine, N Acetyl S 2 Oxopropyl Studies

Integration with Systems Biology and Omics Technologies

The integration of L-Cysteine, N-acetyl-S-(2-oxopropyl)- into the framework of systems biology and "omics" technologies represents a pivotal future direction. Currently, specific, large-scale omics studies dedicated exclusively to this compound are not widely documented. However, the potential for such research is vast.

Future research will likely involve untargeted metabolomics studies to identify and quantify L-Cysteine, N-acetyl-S-(2-oxopropyl)- as part of the broader metabolome in various physiological and pathological states. Longitudinal metabolomics studies, similar to those performed on its parent compound N-acetyl-L-cysteine (NAC) nih.govresearchgate.net, could reveal dynamic changes in its levels in response to xenobiotic exposure or disease progression. By correlating its abundance with changes in proteins (proteomics), genes (genomics), and transcripts (transcriptomics), researchers can build comprehensive models of its biological impact.

For instance, systems biology approaches could map the interaction networks between L-Cysteine, N-acetyl-S-(2-oxopropyl)- and cellular pathways. This would move beyond its role as a simple detoxification product to explore potential downstream signaling effects. As seen in studies of related compounds, such an approach could uncover novel connections to pathways involved in oxidative stress, inflammation, and metabolic regulation nih.gov.

Development of Novel Mechanistic Probes

To understand the real-time dynamics of L-Cysteine, N-acetyl-S-(2-oxopropyl)- within living systems, the development of novel mechanistic probes is essential. Currently, there is a lack of specific probes designed for the detection and tracking of this particular metabolite. Research in this area is a significant open frontier.

Future efforts would focus on designing and synthesizing high-specificity fluorescent or chemical probes. These tools would enable researchers to visualize the compound's subcellular localization, quantify its concentration gradients, and monitor its flux through metabolic pathways in real-time. The principles for developing such probes can be drawn from existing work on sensors for cysteine and other thiols, which often rely on specific chemical reactions like Michael addition to trigger a detectable signal rsc.org. The challenge will be to achieve selectivity for the S-(2-oxopropyl) moiety to distinguish it from other cysteine derivatives. Successful development of such probes would be instrumental for high-throughput screening and detailed mechanistic studies in cellular models.

Exploration of Unconventional Metabolic Pathways

The primary metabolic pathway leading to the formation of L-Cysteine, N-acetyl-S-(2-oxopropyl)- involves the conjugation of glutathione (B108866) to precursors derived from acetone (B3395972) or propylene (B89431), followed by enzymatic processing to the final N-acetylcysteine conjugate. However, the possibility of unconventional or alternative metabolic routes remains an intriguing area for future exploration.

Research could investigate whether this compound is subject to further metabolism, rather than simply being an end-product for excretion. For example, could the S-linkage be cleaved to release N-acetylcysteine, or could the oxopropyl group be further modified? A review of the metabolism of the parent compound, NAC, reveals complex roles, including its conversion to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which have significant signaling functions nih.gov. Investigating whether L-Cysteine, N-acetyl-S-(2-oxopropyl)- participates in or influences such unconventional pathways could reveal previously unknown biological activities. Advanced isotopic labeling and high-resolution mass spectrometry will be key technologies in tracing the metabolic fate of this molecule.

Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Research

The development and use of sophisticated model systems are crucial for dissecting the specific cellular and tissue-level effects of L-Cysteine, N-acetyl-S-(2-oxopropyl)-. While extensive in vitro research has been conducted on NAC, demonstrating its effects on cell proliferation, oxidative stress, and apoptosis in various cell types ufrgs.brnih.govmdpi.com, similar dedicated studies for its S-(2-oxopropyl) derivative are not prominent in current literature.

Future research should employ advanced models such as three-dimensional (3D) organoids, microfluidic "organ-on-a-chip" systems, and precision-cut tissue slices. These models more accurately recapitulate the complex microenvironment of human tissues compared to traditional 2D cell cultures. For example, liver organoids could be used to study its formation and potential hepatotoxic or protective effects in a more physiologically relevant context. Similarly, ex vivo models using patient-derived cells or tissues could help elucidate its role in individual-specific responses to xenobiotic exposures. These advanced systems will be invaluable for moving beyond biomarker identification to functional characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.